![molecular formula C17H16N2O4S B2705775 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide CAS No. 899996-05-5](/img/structure/B2705775.png)
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide
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Description
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide, also known as TPCA-1, is a small molecule inhibitor of nuclear factor-kappaB (NF-κB) signaling. NF-κB is a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses, as well as cell survival and proliferation. TPCA-1 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis and chemical properties of related compounds provide insights into potential applications in material science and pharmaceuticals. For example, the synthesis of N-substituted saccharins, which share a similar chemical backbone to the query compound, showed moderate to excellent yields and were characterized by various spectroscopic techniques. These compounds were evaluated for their anti-inflammatory, antioxidant, and anticancer activities, indicating potential applications in drug development (Al-Fayez et al., 2022).
Herbicidal Activity
- Compounds with related structures have been synthesized and found effective in herbicidal applications. This suggests the potential for the compound to be used in developing new herbicides (Liu et al., 2008).
Antinociceptive Activity
- Derivatives of similar compounds have been synthesized and tested for antinociceptive activity, indicating potential use in pain management and pharmaceutical research (Önkol et al., 2004).
Anticancer and Antioxidant Activities
- The synthesis and evaluation of related compounds for their anticancer and antioxidant activities suggest the possibility of the query compound being used in cancer treatment and prevention research. This includes testing against various cancer cell lines and evaluating antioxidant potential (Tumosienė et al., 2020).
Molecular Docking and DFT Studies
- The use of molecular docking and density functional theory (DFT) studies on similar compounds indicates potential for the query compound in computational chemistry applications, especially in understanding its interaction with biological targets and its electronic properties (Al-Fayez et al., 2022).
properties
IUPAC Name |
N-(4-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-12-6-8-13(9-7-12)18-16(20)10-11-19-17(21)14-4-2-3-5-15(14)24(19,22)23/h2-9H,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCYYDPZFCIUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide |
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